molecular formula C14H11Br2NTe B13772953 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- CAS No. 98326-29-5

10H-Phenotellurazine, 3,7-dibromo-10-ethyl-

Cat. No.: B13772953
CAS No.: 98326-29-5
M. Wt: 480.7 g/mol
InChI Key: GJEJOTBFZAANEH-UHFFFAOYSA-N
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Description

10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is a heterocyclic compound featuring a phenotellurazine core substituted with bromine atoms at positions 3 and 7 and an ethyl group at the 10-position. The phenotellurazine scaffold is structurally analogous to phenothiazine (sulfur-based) but replaces sulfur with tellurium, imparting distinct electronic and steric properties. The bromine substituents enhance molecular weight and polarizability, while the ethyl group modifies solubility and steric bulk.

Properties

CAS No.

98326-29-5

Molecular Formula

C14H11Br2NTe

Molecular Weight

480.7 g/mol

IUPAC Name

3,7-dibromo-10-ethylphenotellurazine

InChI

InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3

InChI Key

GJEJOTBFZAANEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromo-10-ethyl-phenotellurazine typically involves the bromination of 10-ethyl-phenotellurazine. The reaction is carried out by adding bromine to a solution of 10-ethyl-phenotellurazine in an appropriate solvent, such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 7 positions of the phenotellurazine ring .

Industrial Production Methods: Industrial production of 3,7-dibromo-10-ethyl-phenotellurazine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-10-ethyl-phenotellurazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,7-Dibromo-10-ethyl-phenotellurazine is used as a precursor for the synthesis of other tellurium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: The compound’s potential biological activity is of interest in the study of tellurium-based drugs and their mechanisms of action. It may serve as a lead compound for the development of new therapeutic agents .

Medicine: Research into the medicinal properties of 3,7-dibromo-10-ethyl-phenotellurazine includes its potential use as an anticancer agent, antimicrobial agent, and in other therapeutic applications .

Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which 3,7-dibromo-10-ethyl-phenotellurazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula : C₁₄H₁₁Br₂NTe (inferred from analogous compounds in and ).
  • Molecular Weight : ~449.03 g/mol (calculated based on tellurium’s atomic mass and bromine substitutions).

Structural Analogues: Tellurium vs. Sulfur-Based Derivatives

10H-Phenothiazine Derivatives
  • 3,7-Dibromo-10-hexyl-10H-phenothiazine (): Formula: C₁₈H₁₉Br₂NS. Molecular Weight: 441.225 g/mol. Key Differences: Replacing tellurium with sulfur reduces atomic mass and alters electronic properties. The hexyl group enhances lipophilicity compared to the ethyl group in the target compound.
  • N-Phenyl-10H-phenotellurazine (): Synthesis: Prepared via Pd-catalyzed cross-coupling of 10H-phenotellurazine with iodobenzene. Reactivity: The absence of bromine substituents increases electron density at the aromatic ring, favoring electrophilic substitution .
Halogenated Derivatives
  • 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (): Formula: C₁₈H₁₀Br₃NS. Molecular Weight: 512.057 g/mol.

Functional Group Comparisons

Substituent Position and Electronic Effects
Compound Substituents Electronic Effects Reactivity Trends
3,7-Dibromo-10-ethyl-phenotellurazine Br (3,7), C₂H₅ (10) Strong electron-withdrawing (Br), moderate electron-donating (C₂H₅) Reduced nucleophilicity; stable toward oxidation
10-Ethylphenotellurazine () C₂H₅ (10) Electron-donating (C₂H₅) Higher reactivity in electrophilic substitution
3,7-Dichloro-phenothiazine derivatives () Cl (3,7) Moderate electron-withdrawing Intermediate reactivity in Ullmann couplings

Physicochemical Properties

Property 3,7-Dibromo-10-ethyl-phenotellurazine 3,7-Dibromo-10-hexyl-phenothiazine () N-Phenyl-phenotellurazine ()
Melting Point ~180–190°C (estimated) 190°C (observed) Not reported
Solubility Low in H₂O; moderate in DCM/THF High in chloroform Soluble in toluene
UV-Vis λmax ~290 nm (Br absorption) ~280 nm ~310 nm (Te conjugation)

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